Evidence Item 1: Lipophilicity (XLogP3) Differentiation vs. 2,6-Difluoro and N-Methyl Analogues
The target compound exhibits a computed XLogP3 of 1.7, placing it in an intermediate lipophilicity range relative to the more lipophilic 2,6‑difluoro analogue (XLogP3 ∼2.1, estimated from two fluorine atoms) and the more lipophilic N‑methylated analogue 3‑fluoro‑N‑(1‑methyl‑2‑oxoindolin‑5‑yl)benzamide (which loses one H‑bond donor and gains a methyl group) [1]. Lower lipophilicity (XLogP3 = 1.7) may translate to improved aqueous solubility and reduced non‑specific protein binding relative to the 2,6‑difluoro variant, though direct experimental solubility data for this compound are not publicly available [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (PubChem computed, based on XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide (CAS 921774-49-4): XLogP3 not computed in PubChem for this CID; estimated ~2.1 based on additive fluorine contribution. 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide: XLogP3 not computed in PubChem; expected higher due to N-methyl group. |
| Quantified Difference | Target XLogP3 = 1.7 vs. estimated ∼2.1 for 2,6‑difluoro analogue (~0.4 log unit difference, ∼2.5‑fold lower lipophilicity) |
| Conditions | Computed values; no experimental log D₇.₄ data available |
Why This Matters
In kinase inhibitor lead optimization, XLogP3 values below 3 are generally associated with improved developability profiles; the intermediate lipophilicity of the 3‑fluoro isomer may offer a balanced starting point relative to more lipophilic dihalogenated variants for programs prioritizing solubility and metabolic stability.
- [1] PubChem Compound Summary: CID 18570823, 3-fluoro-N-(2-oxoindolin-5-yl)benzamide. Computed XLogP3 = 1.7, HBD = 2, HBA = 3, Rotatable Bond Count = 2. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
